molecular formula C11H8INO3 B2555084 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 35750-03-9

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2555084
CAS No.: 35750-03-9
M. Wt: 329.093
InChI Key: CKNVDEBXZYTHKY-UHFFFAOYSA-N
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Description

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound with the molecular formula C₁₁H₈INO₃ and a molecular weight of 329.09 g/mol This compound is known for its unique structure, which includes an isoindoline core substituted with an iodo group and a ketone functional group

Preparation Methods

The synthesis of 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline derivatives with iodoacetone under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and solvents such as DMF and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar compounds to 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione include:

Properties

IUPAC Name

2-(3-iodo-2-oxopropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNVDEBXZYTHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35750-03-9
Record name 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
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